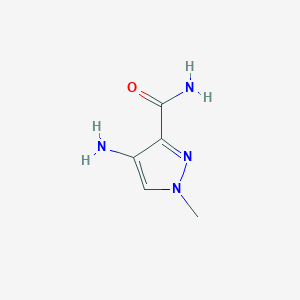

4-amino-1-methyl-1H-pyrazole-3-carboxamide

Descripción

Significance of Pyrazole (B372694) Scaffolds in Drug Discovery and Development

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its versatile chemical nature and its presence in a wide array of biologically active compounds. pharmajournal.net The structural characteristics of the pyrazole core allow it to interact with various biological targets with high affinity and specificity. globalresearchonline.net

Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antidiabetic properties. pharmajournal.netglobalresearchonline.net This versatility has made the pyrazole moiety a cornerstone in the development of numerous commercially successful drugs. Notable examples include the anti-inflammatory drug Celecoxib, the anxiolytic Indiplon, and several targeted anticancer agents like Crizotinib and Ruxolitinib, which are protein kinase inhibitors. pharmajournal.net

The importance of the pyrazole scaffold is underscored by its synthetic accessibility and the relative ease with which its structure can be modified. This allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of pyrazole-based compounds to optimize their efficacy and selectivity for specific therapeutic targets. nih.gov

Historical Context of Pyrazole Carboxamide Derivatives in Therapeutic Applications

The therapeutic journey of pyrazole derivatives began in the late 19th century. The first pyrazolone (B3327878) derivative, Antipyrine, was synthesized in 1883 by Ludwig Knorr and was subsequently used as an analgesic and antipyretic agent. This marked the entry of pyrazole-based compounds into the pharmacopeia.

Over the decades, research into pyrazole derivatives expanded significantly. The introduction of the carboxamide functional group to the pyrazole scaffold was a pivotal development, leading to compounds with a diverse range of biological activities. A landmark achievement in this class was the development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which became a widely used anti-inflammatory drug for conditions like arthritis.

Beyond anti-inflammatory applications, pyrazole carboxamide derivatives have been explored for other therapeutic uses. For instance, diarylpyrazole derivatives such as SR141716A were developed as potent and selective cannabinoid CB1 receptor antagonists, playing a crucial role in neuroscience research. researchgate.net These historical applications have paved the way for the investigation of more complex pyrazole carboxamide structures, including the 4-amino-1H-pyrazole-3-carboxamide scaffold, in modern drug discovery programs.

Research Landscape and Emerging Therapeutic Potential of 4-amino-1-methyl-1H-pyrazole-3-carboxamide and its Analogues

While this compound itself is a subject of research, a significant body of work has focused on its structural analogues, particularly in the realm of oncology. The 4-amino-1H-pyrazole-3-carboxamide core has proven to be a valuable template for the design of potent enzyme inhibitors.

A notable area of research is the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial targets in the treatment of Acute Myeloid Leukemia (AML). mdpi.comnih.gov Researchers have designed and synthesized a series of 1H-pyrazole-3-carboxamide derivatives based on this scaffold that demonstrate high efficacy.

One such analogue, FN-1501, showed potent inhibitory activity against FLT3 and various CDKs in the nanomolar range. nih.gov Further structural modifications based on this lead compound resulted in the development of even more potent derivatives. mdpi.com For example, compound 8t , a novel 1H-pyrazole-3-carboxamide derivative, exhibited significantly enhanced inhibitory activity against FLT3 and CDKs compared to its predecessors. mdpi.com

The antiproliferative effects of these compounds have been demonstrated in human cancer cell lines, such as the MV4-11 cell line for AML, where they induce apoptosis and suppress key signaling pathways. mdpi.comnih.gov The potent activity of these analogues highlights the therapeutic potential of the 4-amino-1H-pyrazole-3-carboxamide scaffold as a foundation for developing novel kinase inhibitors for cancer therapy. mdpi.com

Table 1: Inhibitory Activity of 4-amino-1H-pyrazole-3-carboxamide Analogues

| Compound | Target | IC50 (nM) |

|---|---|---|

| FN-1501 | FLT3 | 2.33 |

| CDK2 | 1.02 | |

| CDK4 | 0.39 | |

| Compound 8t | FLT3 | 0.089 |

| CDK2 | 0.719 | |

| CDK4 | 0.770 |

Beyond kinase inhibition, other research has explored the potential for 1H-pyrazole-3-carboxamide derivatives to act as anticancer agents through different mechanisms, such as DNA binding. nih.gov Certain novel derivatives have been shown to bind to the minor groove of DNA and induce DNA cleavage, suggesting that DNA could be a potential target for this class of compounds. nih.gov This diverse range of biological activities underscores the rich research landscape and promising therapeutic future for analogues of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAKWMDYLMOHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424500 | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-40-9 | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 1 Methyl 1h Pyrazole 3 Carboxamide

Established Synthetic Pathways for 4-amino-1-methyl-1H-pyrazole-3-carboxamide and Related Compounds

The synthesis of the 4-aminopyrazole-3-carboxamide core is achieved through several established methodologies, primarily involving cyclocondensation reactions and functional group transformations. A prevalent strategy begins with a pre-formed pyrazole (B372694) ring, which is subsequently functionalized. One such pathway involves the use of a 4-nitropyrazole-3-carboxylic acid intermediate. This intermediate is first coupled with a desired amine to form a carboxamide, followed by the chemical reduction of the nitro group at the C4 position to yield the target 4-amino derivative. mdpi.com

Another fundamental and widely used method for constructing the pyrazole ring itself is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or its equivalent. nih.govmdpi.com This approach is a cornerstone of pyrazole chemistry. nih.gov For the synthesis of 4-aminopyrazoles specifically, the Knorr pyrazole synthesis and Thorpe-Ziegler cyclization represent important routes. chim.it

A specific method for a positional isomer, 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide, highlights a route starting from 1-methyl-3-n-propylpyrazole-5-carboxylate. google.com This pathway proceeds through bromination of the pyrazole ring, followed by an amination reaction to introduce the amino group. google.com Additionally, syntheses have been developed from linear precursors like β-ketonitriles, which react with hydrazines to form the aminopyrazole ring system. chim.it The reaction of α,β-unsaturated ketones bearing an azido (B1232118) group at the α-position with hydrazines also provides a pathway to tetra-substituted 4-aminopyrazoles. chim.it

| Starting Material | Key Steps | Product Type | Reference(s) |

| 4-Nitropyrazole-3-carboxylic acid | 1. Amine coupling2. Nitro group reduction | 4-Aminopyrazole-3-carboxamide | mdpi.com |

| 1,3-Dicarbonyl compound + Hydrazine | Cyclocondensation | Substituted Pyrazole | nih.govmdpi.com |

| β-Ketonitrile + Hydrazine | Condensation/Cyclization | 3(5)-Aminopyrazole | chim.it |

| α,β-Unsaturated ketone (with α-azido group) + Hydrazine | Condensation/Cyclization | 4-Aminopyrazole | chim.it |

| Substituted Pyrazole Carboxylate | 1. Bromination2. Amination | 4-Aminopyrazole Carboxamide | google.com |

Advanced Strategies for Derivatization of the Pyrazole Carboxamide Core

The this compound scaffold is a privileged structure that allows for extensive derivatization to optimize its pharmacological profile. Modifications can be strategically applied to the amino group, the pyrazole ring, and the carboxamide moiety. nih.gov

Modifications at the Amino Group for Enhanced Bioactivity

The 4-amino group is a primary site for chemical modification to enhance bioactivity. Acylation is a common strategy; for instance, coupling the 4-aminopyrazole core with protected amino acids results in 4-(acylamino)pyrazoles. chim.it A significant advancement in this area involves the substitution of the amino group with heterocyclic systems to target specific biological pathways. For example, reacting 4-aminopyrazole intermediates with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has led to the development of potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.comresearchgate.net These modifications underscore the importance of the 4-amino position as a vector for introducing functionalities that can engage with biological targets. mdpi.com

Substitutions on the Pyrazole Ring for Pharmacological Optimization

Altering the substituents on the pyrazole ring itself is a key strategy for pharmacological optimization. nih.gov The C3 and C5 positions of the pyrazole nucleus are generally susceptible to electrophilic attack, providing opportunities for functionalization. nih.gov The introduction of various groups at these positions can significantly influence the compound's properties. For instance, the synthesis of a derivative with a difluoromethyl group at the C3 position has been reported in the development of antifungal agents. nih.gov The N1 position, occupied by a methyl group in the parent compound, can also be varied. The choice of substituent on the pyrazole ring is critical in fine-tuning the molecule's interaction with its biological target and can reinforce specific therapeutic effects. nih.gov

Alterations of the Carboxamide Moiety and N-Substitution Effects

The carboxamide group at the C3 position offers another handle for derivatization. One significant alteration is its conversion to a thioamide, which can be achieved through a one-pot, metal-free reaction of a pyrazole carbaldehyde with an amine and elemental sulfur. beilstein-journals.orgresearchgate.net Furthermore, the nitrogen of the carboxamide can be substituted with various alkyl or aryl groups. Such N-substituted pyrazole-3-carboxamides have been investigated as inhibitors of enzymes like human 15-lipoxygenase. nih.gov The synthesis of diverse N-substituted pyrazole-3-carboxamides has also been crucial in developing compounds with anticancer properties, where the nature of the N-substituent influences the molecule's ability to interact with targets such as DNA. mdpi.comnih.gov

| Modification Site | Type of Modification | Example of Resulting Structure | Therapeutic Target/Application | Reference(s) |

| C4-Amino Group | Heterocyclic Substitution | 4-((Pyrimidinyl)amino)pyrazole | FLT3 Kinase (AML) | mdpi.comresearchgate.net |

| C4-Amino Group | Acylation | 4-(Acylamino)pyrazole | General Bioactivity | chim.it |

| C3-Position | Alkylation | 3-(Difluoromethyl)pyrazole | Antifungal | nih.gov |

| C3-Carboxamide | Thionation | Pyrazole-3-carbothioamide | Bioactive Conjugates | beilstein-journals.orgresearchgate.net |

| C3-Carboxamide | N-Substitution | N-Aryl-pyrazole-3-carboxamide | 15-Lipoxygenase Inhibition | nih.gov |

Chemo- and Regioselectivity in this compound Synthesis

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyrazoles. When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the cyclocondensation can potentially yield two different regioisomers. nih.gov The choice of reaction conditions, including solvent and the presence of acid, can be optimized to favor the formation of the desired isomer. nih.govmdpi.com For example, aprotic dipolar solvents have been found to give better results than polar protic solvents for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles. nih.gov

In multi-step syntheses, controlling the sequence of reactions is paramount. One-pot procedures for synthesizing highly substituted pyrazoles have been developed that demonstrate high regio- and chemo-selectivity, allowing for the isolation of a single N1-substituted isomer under specific conditions. nih.gov The regioselectivity of reactions involving substituted hydrazines is a well-studied area; for instance, the reaction of monosubstituted hydrazines with β-ketonitriles can lead to different isomers, and the outcome can be directed by the nature of the substituents and reaction conditions. chim.it Similarly, specific synthetic protocols have been designed to selectively produce either 3-hydroxy or 5-hydroxy pyrazole carboxylates by carefully choosing the starting materials and reaction pathway. mdpi.com

Catalytic Approaches and Reaction Condition Optimization in Pyrazole Carboxamide Synthesis

The efficiency of pyrazole carboxamide synthesis is often enhanced through catalysis and meticulous optimization of reaction conditions. Both metal-based and catalyst-free approaches have been developed. For instance, nano-ZnO and copper triflate have been employed as catalysts in condensation reactions to produce pyrazole derivatives. nih.gov Conversely, metal- and catalyst-free conditions have been established for the synthesis of pyrazole-tethered amides and thioamides from pyrazole carbaldehydes, offering a more environmentally benign route. beilstein-journals.orgresearchgate.net

Optimization of reaction parameters is crucial for maximizing yield and purity. A systematic screening of solvents, oxidants, temperature, and reagent stoichiometry for the oxidative amidation of a pyrazole-3-carbaldehyde identified hydrogen peroxide in THF at 70°C as the optimal conditions for forming the corresponding carboxamide. researchgate.net This highlights the sensitivity of the reaction outcome to specific conditions. researchgate.net Furthermore, non-classical energy sources like microwave irradiation have been used to accelerate reactions, significantly shortening synthesis times for aminopyrazoles compared to conventional heating. chim.it The protic nature of the pyrazole NH group can also be exploited in catalysis, with protic pyrazole complexes serving as catalysts in transformations such as hydrogen evolution. nih.gov

| Approach | Details | Application | Advantage(s) | Reference(s) |

| Condition Optimization | Screening of solvents (DMSO, THF, etc.), oxidants (TBHP, H₂O₂), and temperature. | Oxidative amidation of pyrazole-3-carbaldehyde. | Improved reaction yield (e.g., from 29% to 61%). | researchgate.net |

| Catalysis | Nano-ZnO, Copper triflate, Protic pyrazole complexes. | Cyclocondensation, Hydrogen evolution. | Increased reaction efficiency, novel reactivity. | nih.govnih.gov |

| Catalyst-Free | Three-component reaction of pyrazole carbaldehyde, amine, and sulfur. | Synthesis of pyrazole-thioamides and -amides. | Metal-free, operationally simple. | beilstein-journals.org |

| Energy Source | Microwave irradiation. | Condensation reactions for aminopyrazole synthesis. | Drastically reduced reaction times. | chim.it |

Biological Activities and Therapeutic Potential of 4 Amino 1 Methyl 1h Pyrazole 3 Carboxamide and Its Analogues

Antineoplastic and Antiproliferative Activities of 4-amino-1-methyl-1H-pyrazole-3-carboxamide Derivatives

The quest for novel anticancer agents has led to the extensive investigation of pyrazole (B372694) carboxamide derivatives. These compounds have shown promising results in inhibiting the growth of cancer cells and tumors through various mechanisms of action.

In vitro Cell Line Studies and Growth Inhibition Profiles

A number of 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov For instance, a series of these derivatives demonstrated excellent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in the proliferation of acute myeloid leukemia (AML) cells. nih.gov

One notable derivative, FN-1501 (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide), displayed potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. nih.gov This compound was particularly effective against MV4-11 cells, a human acute monocytic leukemia cell line, with an IC50 of 0.008 μM. nih.gov Further modifications to the FN-1501 structure led to the development of compound 8t, which exhibited even stronger activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM). mdpi.comresearchgate.net Compound 8t also showed a potent anti-proliferative effect on MV4-11 cells with an IC50 of 1.22 nM and significantly inhibited the proliferation of most human cell lines in the NCI60 panel. mdpi.comresearchgate.net

Another study synthesized four novel 1H-pyrazole-3-carboxamide derivatives and tested their effects on HCT116 (colon cancer) and HepG2 (liver cancer) cell lines, where they exhibited significant inhibition. jst.go.jp One of these compounds, pym-5, was found to interact with DNA, suggesting a potential mechanism for its anticancer effects. jst.go.jpnih.gov

Table 1: In vitro Growth Inhibition of Cancer Cell Lines by this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| FN-1501 | MV4-11 | Acute Myeloid Leukemia | 0.008 μM nih.gov |

| Compound 8t | MV4-11 | Acute Myeloid Leukemia | 1.22 nM mdpi.comresearchgate.net |

| pym-5 | HCT116 | Colon Cancer | Data not specified jst.go.jp |

In vivo Tumor Model Investigations and Efficacy Assessment

The promising in vitro results of pyrazole carboxamide derivatives have been translated into in vivo studies. For example, compound FN-1501 was investigated in a nude mouse model with MV4-11 xenografts. nih.gov The results showed that this compound could induce tumor regression at a dose of 15 mg/kg, demonstrating its potential for in vivo efficacy. nih.gov

Similarly, compound 46, a pyrazolo[3,4-d]pyrimidine derivative, was shown to suppress tumor growth significantly in an MV4-11 xenograft model in vivo. researchgate.net This was accompanied by the observation of apoptosis and downregulation of P-STAT5 in the tumor cells extracted from the xenografts. researchgate.net

Anti-inflammatory Properties of Pyrazole Carboxamide Compounds

Pyrazole derivatives are recognized for their significant anti-inflammatory activity. sciencescholar.us Chronic inflammatory diseases are a major health concern, and the development of novel anti-inflammatory agents is crucial. sciencescholar.us The pyrazole nucleus is a well-known heterocyclic structure that has attracted considerable research interest for its anti-inflammatory potential. sciencescholar.usnih.gov

The anti-inflammatory effects of some pyrazoline derivatives, which are structurally related to pyrazoles, have been evaluated in vivo using the carrageenan-induced paw edema model. nih.govresearchgate.net In these studies, certain pyrazoline derivatives were found to be potent inhibitors of inflammation. nih.govresearchgate.net The mechanism of action for some pyrazole-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. mdpi.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer and anti-inflammatory properties, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities.

Antibacterial Spectrum and Potency of Derivatives

Several novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their antibacterial potential against a range of Gram-positive and Gram-negative bacteria. japsonline.comasianpubs.org In one study, a series of derivatives (5a–5m) were evaluated, with compound 5i showing potent activity against Gram-positive pathogens and compound 5k being most effective against Gram-negative strains. japsonline.com Another series of pyrazole-4-carboxamide derivatives (6a-j) also displayed considerable antibacterial activity, with compounds 6a, 6f, and 6g being active against all tested Gram-negative and Gram-positive strains. asianpubs.org It was noted that these derivatives were generally more active against Gram-positive bacteria. asianpubs.org

Table 2: Antibacterial Activity of Pyrazole-4-Carboxamide Derivatives

| Compound | Bacterial Strain | Gram Type | Activity |

|---|---|---|---|

| 5i | S. aureus, B. subtilis | Gram-positive | Potent japsonline.com |

| 5k | P. aeruginosa, E. coli | Gram-negative | Potent japsonline.com |

| 6a, 6f, 6g | S. aureus, B. subtilis | Gram-positive | Active asianpubs.org |

Antifungal Applications in Phytopathogenic Fungi and Mycelial Growth Inhibition

Pyrazole carboxamides have been extensively studied for their antifungal properties, particularly against phytopathogenic fungi that pose a threat to agriculture. nih.govnih.gov Many of these compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. acs.orgacs.org

A series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested in vitro against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.gov The mycelium growth inhibition method was used to assess their activity. nih.govnih.gov Several pyrazole carboxamides, including 7af, 7bc, 7bg, 7bh, and 7bi, exhibited notable antifungal activity. nih.gov

In another study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and evaluated against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govmdpi.com Compounds 6a, 6b, and 6c showed over 50% inhibition against G. zeae at a concentration of 100 µg/mL. nih.govmdpi.com

Further research on pyrazole carboxamide thiazole (B1198619) derivatives as SDH inhibitors revealed that compounds 6i and 19i had better antifungal activities against Valsa mali than the commercial fungicide boscalid. nih.gov Compound 23i also showed excellent inhibitory activity against Rhizoctonia solani. nih.gov

Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives against Phytopathogenic Fungi

| Compound | Fungal Species | Activity |

|---|---|---|

| 7af, 7bc, 7bg, 7bh, 7bi | A. porri, M. coronaria, C. petroselini, R. solani | Moderate antifungal activity nih.gov |

| 6a, 6b, 6c | Gibberella zeae | >50% inhibition at 100 µg/mL nih.govmdpi.com |

| 6i, 19i | Valsa mali | EC50 values of 1.77 and 1.97 mg/L, respectively nih.gov |

Neurological Activities: Anticonvulsant and Central Nervous System (CNS)-Related Effects

The pyrazole scaffold and its derivatives are subjects of ongoing research for their potential effects on the central nervous system (CNS). researchgate.net The structural characteristics of these compounds make them candidates for interacting with various neurological targets. The mechanisms underlying anticonvulsant activity often involve the modulation of neurotransmission. A primary mechanism is the enhancement of GABAergic inhibition, where compounds act as positive allosteric modulators of the GABA-A receptor, increasing chloride ion influx and causing hyperpolarization of the neural membrane, which leads to CNS depression. mdpi.com

Studies on structurally related amide compounds, such as analogues of 4-amino-N-(1-phenylethyl)benzamide, have shown that modifications to the 4-amino group can lead to a significant loss of anticonvulsant activity, highlighting the importance of this functional group for biological effect. nih.gov Other potential mechanisms for anticonvulsant action include the voltage-dependent blocking of sodium channels and the noncompetitive inhibition of N-methyl-D-aspartate (NMDA) receptor channels. psu.edu Compounds that possess a dual mechanism of action, targeting both sodium channels and NMDA receptors, may offer a broader spectrum of activity against seizures that are resistant to conventional treatments. psu.edu While extensive research has been conducted on various heterocyclic systems, the specific anticonvulsant profile of this compound is an area requiring further focused investigation.

Metabolic Regulation: Antidiabetic and Antioxidant Potential

Analogues of this compound have demonstrated significant potential in metabolic regulation, particularly as antidiabetic and antioxidant agents. researchgate.net Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to counteract oxidative stress.

In the context of antidiabetic activity, several pyrazole derivatives have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govresearch-nexus.net By inhibiting these enzymes, these compounds can help control postprandial hyperglycemia, a critical aspect of managing type 2 diabetes mellitus. nih.gov For instance, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, showed potent inhibition of both α-glucosidase and α-amylase, with inhibitory concentrations (IC50) comparable to the standard drug, Acarbose. nih.govnih.gov

The antioxidant properties of pyrazole derivatives have also been a subject of considerable study. researchgate.net These compounds have shown an ability to act as radical scavengers and to inhibit enzymes that produce reactive oxygen species, such as xanthine (B1682287) oxidase. nih.govnih.gov The derivatives Pyz-1 and Pyz-2 exhibited remarkable inhibitory ability against xanthine oxidase. nih.govnih.gov This dual functionality—acting as both an antidiabetic and an antioxidant agent—makes these pyrazole analogues promising candidates for developing therapies that can address the interconnected pathologies of diabetes and oxidative stress. research-nexus.net

Table 1: In Vitro Antidiabetic and Antioxidant Activities of Pyrazole Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| Pyz-1 | Xanthine Oxidase | 24.32 ± 0.78 | --- | --- |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | Xanthine Oxidase | 10.75 ± 0.54 | --- | --- |

Data sourced from studies on pyrazole derivatives Pyz-1 and Pyz-2. nih.govnih.gov

Antiviral Activities and Immunomodulation Associated with Pyrazole Scaffolds

The pyrazole nucleus is a well-established pharmacophore in the design of antiviral agents, with derivatives showing a broad spectrum of activity against various viral pathogens. nih.govbohrium.com Pyrazole scaffolds have been successfully incorporated into therapeutics targeting viruses such as Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV) as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and the H1N1 influenza virus. eurekaselect.comresearchgate.net The versatility of the pyrazole ring allows for chemical modifications that can enhance potency and selectivity against viral targets. nih.gov

Recent research has expanded the scope of pyrazole's antiviral potential to coronaviruses. nih.gov A study investigating hydroxyquinoline-pyrazole candidates demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds were found to inhibit viral propagation at low concentrations, indicating their potential as selective antiviral agents for these highly pathogenic viruses. nih.gov The mechanism of action for these derivatives involves direct antiviral activity, attenuating the virus through multiple modes of action. nih.gov

Beyond direct antiviral effects, the pyrazole scaffold is associated with immunomodulatory properties, primarily through its anti-inflammatory actions. nih.gov The ability of pyrazole derivatives to modulate the immune response, for example by inhibiting key inflammatory mediators, complements their antiviral activity and is a crucial area of investigation for the development of comprehensive viral therapies. nih.gov

Other Emerging Biological Activities and Pharmacological Applications

The therapeutic potential of this compound and its analogues extends beyond the previously discussed activities, with significant findings in oncology and agriculture.

In the field of oncology, derivatives of 1H-pyrazole-3-carboxamide have emerged as potent kinase inhibitors for the treatment of acute myeloid leukemia (AML). mdpi.com A series of novel derivatives were designed and synthesized, leading to the identification of compound 8t, which exhibited powerful inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2 and 4 (CDK2/4). mdpi.com The compound showed excellent potency against various FLT3 mutants and demonstrated a strong anti-proliferative effect on AML cell lines (MV4-11). mdpi.com These results underscore the potential of this pyrazole scaffold in the development of targeted cancer therapeutics. mdpi.com

Table 2: Kinase Inhibitory Activity of Compound 8t (a 1H-pyrazole-3-carboxamide derivative)

| Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |

|---|---|---|---|

| FLT3 | 0.089 | MV4-11 (AML) | 1.22 |

| CDK2 | 0.719 | --- | --- |

| CDK4 | 0.770 | --- | --- |

Data from a study on 1H-pyrazole-3-carboxamide derivatives for AML. mdpi.com

Another significant application is in agriculture, where pyrazole-4-carboxamide derivatives have been developed as effective fungicides. cbijournal.com Specifically, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) has shown good in vivo antifungal activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. nih.gov This compound acts as a succinate dehydrogenase inhibitor, and its inhibitory activity was found to be significantly higher than that of the commercial fungicide bixafen. nih.gov This highlights the role of the pyrazole carboxamide scaffold in creating next-generation agrochemicals. cbijournal.com

Molecular Mechanisms of Action and Target Elucidation for 4 Amino 1 Methyl 1h Pyrazole 3 Carboxamide

Elucidation of Specific Protein and Enzyme Targets

The versatility of the pyrazole-carboxamide scaffold allows for its modification to target a wide array of enzymes and proteins, leading to distinct pharmacological effects.

Derivatives of the 1H-pyrazole-3-carboxamide core have been extensively developed as potent protein kinase inhibitors, a class of drugs crucial in oncology. nih.govnih.gov These compounds typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signaling pathways that promote cell growth and survival. researchgate.net

Notably, this scaffold is central to the design of dual inhibitors targeting both Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). nih.gov Mutations that activate FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov CDKs are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov By inhibiting both FLT3 and CDKs, these compounds can synergistically suppress cancer cell proliferation. nih.gov

For instance, the derivative FN-1501 was found to have potent inhibitory activity against FLT3 and several CDKs. nih.govnih.gov Further structural modifications led to the synthesis of compound 8t, which demonstrated even greater potency against these targets. researchgate.netmdpi.comnih.gov

The aminopyrazole carboxamide structure has also been identified as a potent scaffold for inhibitors of Bruton's Tyrosine Kinase (BTK). mdpi.com BTK is a nonreceptor tyrosine kinase essential for B-cell development, differentiation, and signaling. mdpi.com Its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK. researchgate.net

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| FN-1501 | FLT3 | 2.33 | mdpi.com |

| FN-1501 | CDK2 | 1.02 | mdpi.com |

| FN-1501 | CDK4 | 0.39 | mdpi.com |

| Compound 8t | FLT3 | 0.089 | mdpi.com |

| Compound 8t | CDK2 | 0.719 | mdpi.com |

| Compound 8t | CDK4 | 0.770 | mdpi.com |

Pyrazole-carboxamides are a prominent class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). google.comnih.gov SDH, also known as Complex II, is a critical enzyme that functions in both the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. nih.gov It catalyzes the oxidation of succinate to fumarate. nih.gov By inhibiting SDH, these compounds disrupt cellular respiration and energy metabolism, a mechanism that has been successfully exploited for the development of fungicides to control plant pathogens like Rhizoctonia solani. nih.govgoogle.com

Research has led to the design and synthesis of novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives with high affinity for SDH. nih.gov Computational modeling suggests that these inhibitors bind to the enzyme, with specific substitutions on the pyrazole (B372694) ring enhancing the interaction. nih.gov The inhibition of the respiratory chain by these compounds can lead to the destruction of fungal cell walls and membranes. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7s | Porcine SDH | 0.014 | nih.gov |

| Fluxapyroxad (Reference) | Porcine SDH | 2.87 | nih.gov |

The pyrazole scaffold has also emerged as a promising chemical template for developing α-glucosidase inhibitors. nih.gov This enzyme is a validated target for managing type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. researchgate.netnih.gov

A series of acyl pyrazole sulfonamides were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.netnih.gov Several of these compounds were found to be significantly more potent than acarbose, a standard drug used for this purpose. researchgate.net Molecular docking studies suggest that the pyrazole and sulfonamide components of these molecules are important for interacting with the active site residues of the enzyme. nih.gov

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 5a | 1.13 ± 0.06 | nih.gov |

| Compound 5b | 2.45 ± 0.08 | nih.gov |

| Acarbose (Standard) | 35.1 ± 0.14 | researchgate.net |

The broad utility of the pyrazole-carboxamide scaffold extends to other enzyme families. For example, derivatives bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. Additionally, a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives were designed to inhibit REarranged during Transfection (RET) kinase, including mutants that confer resistance to other therapies.

Other targets for pyrazole-based compounds include Aurora kinases, which are key regulators of mitosis, and Janus kinase 2 (JAK2). The pyrazole-benzimidazole urea (B33335) derivative AT9283 is a multi-targeted inhibitor with activity against Aurora A, Aurora B, and JAK2. Furthermore, some pyrazole derivatives have been shown to interact directly with DNA, acting as minor groove binders and demonstrating DNA cleavage activity, suggesting a potential mechanism of action independent of enzyme inhibition.

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes, particularly protein kinases, 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivatives can profoundly impact intracellular signaling networks that govern fundamental cellular processes.

The inhibition of kinases like FLT3 and CDKs by pyrazole-3-carboxamide derivatives directly translates to potent anti-proliferative effects in cancer cells. nih.govmdpi.com For instance, compound 8t exhibited a potent anti-proliferative effect against the MV4-11 acute myeloid leukemia cell line, which harbors an FLT3 mutation, with an IC₅₀ value of 1.22 nM. mdpi.comnih.gov

This anti-proliferative activity is a consequence of multiple downstream effects. Inhibition of CDKs leads to the suppression of retinoblastoma (Rb) protein phosphorylation, a critical step for cell cycle progression, resulting in cell cycle arrest. nih.gov The dual inhibition of FLT3 and CDKs by compounds like FN-1501 correlates with the suppression of downstream signaling pathways involving ERK, AKT, and STAT5, ultimately leading to the onset of apoptosis, or programmed cell death. nih.gov The induction of apoptosis by these compounds has been confirmed through methods such as Annexin V staining, which detects early apoptotic events. researchgate.net

Effects on Inflammatory Cascades (e.g., NF-kB Pathway)

Influence on Metabolic Pathways (e.g., TCA cycle, Oxidative Phosphorylation)

There is currently no specific information available regarding the influence of this compound on metabolic pathways such as the tricarboxylic acid (TCA) cycle or oxidative phosphorylation. However, a study on a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which are positional isomers of the subject compound, revealed a dose-dependent inhibition of mitochondrial respiration. Inhibition of mitochondrial respiration is intrinsically linked to the processes of the TCA cycle and oxidative phosphorylation, which are central to cellular energy production. This finding for a closely related isomer suggests that pyrazole-carboxamide derivatives may have the potential to interfere with cellular metabolism. The precise effects of this compound on these critical energy-producing pathways remain to be elucidated.

Specific Protein Expression Modulation

Direct evidence of specific protein expression modulation by this compound is not documented in the available literature. Research into the broader class of pyrazole derivatives has identified specific protein targets. For example, certain 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov Another study reported on 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as inhibitors of the REarranged during Transfection (RET) kinase. These examples highlight the potential of the pyrazole-carboxamide scaffold to be tailored for specific protein inhibition. However, the specific protein expression profile modulated by this compound has not yet been investigated.

Nucleic Acid Interactions: DNA Binding and Cleavage Activity

Studies on novel 1H-pyrazole-3-carboxamide derivatives have shed light on their potential to interact with nucleic acids. jst.go.jpnih.gov Research has demonstrated that certain derivatives can bind to DNA, with a proposed interaction in the minor groove. jst.go.jp This binding can lead to conformational changes in the DNA structure. Furthermore, some of these derivatives have exhibited DNA cleavage activity, as observed in studies using supercoiled plasmid DNA. jst.go.jpnih.gov

One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a significant DNA-binding affinity and was capable of cleaving pBR322 plasmid DNA. jst.go.jpnih.gov This suggests that DNA could be a potential molecular target for this class of compounds, contributing to their biological activity. jst.go.jp

Table 1: DNA Interaction Profile of a 1H-Pyrazole-3-Carboxamide Derivative

| Compound | DNA Binding Affinity (K b) | DNA Cleavage Activity |

|---|

Note: The data presented is for a derivative and not for this compound itself.

Cellular and Subcellular Effects (e.g., Cell Wall/Membrane Integrity, Mitochondrial Morphology and Potential)

There is a lack of specific data on the cellular and subcellular effects of this compound, including its impact on cell wall/membrane integrity, mitochondrial morphology, and mitochondrial potential. As mentioned previously, studies on isomeric 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown inhibition of mitochondrial respiration. Such an effect could indirectly influence mitochondrial potential, a key indicator of mitochondrial health. However, without direct studies on this compound, its precise effects on cellular and subcellular structures and functions remain unknown.

Structure Activity Relationship Sar Studies and Rational Drug Design of 4 Amino 1 Methyl 1h Pyrazole 3 Carboxamide Derivatives

Identification of Key Pharmacophoric Features and Substituent Effects on Bioactivity

At the heart of rational drug design lies the identification of a compound's pharmacophore—the essential three-dimensional arrangement of functional groups responsible for its biological activity. For derivatives of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, extensive research has illuminated the key structural motifs that govern their interactions with biological targets.

The pyrazole (B372694) ring itself serves as a rigid scaffold, orienting the substituents in a specific spatial arrangement crucial for binding. The 4-amino group and the 3-carboxamide moiety are frequently involved in critical hydrogen bonding interactions with target proteins. jst.go.jp For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the pyrazole core and its substituents have been shown to form key interactions within the ATP binding site. nih.govdundee.ac.uk

The bioactivity of these derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. SAR studies have revealed that modifications at these positions can dramatically influence potency, selectivity, and pharmacokinetic properties. For example, the introduction of different aromatic acid chlorides to the core structure has been used to synthesize novel carboxamide derivatives with varying antimicrobial and antifungal activities. Similarly, in the development of HIV-1 replication inhibitors, the presence of a benzyloxy group was identified as a key contributor to activity. nih.gov

The following table summarizes the effects of various substituents on the bioactivity of pyrazole carboxamide derivatives based on findings from several studies.

| Scaffold/Position | Substituent | Effect on Bioactivity | Target/Activity |

| Pyrazole Core | N-phenyl (unsubstituted) | Low activity | HIV-1 Inhibition |

| Pyrazole Core | N-(2-benzyloxyphenyl) | Increased activity | HIV-1 Inhibition |

| Carboxamide | Aromatic acid chlorides | Varied antimicrobial/antifungal activity | Antibacterial/Antifungal |

| Carboxamide | (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide | Potent | Factor XIa Inhibition |

| Carboxamide | 2-methylcyclopropanecarboxamide | Significantly improved potency | Factor XIa Inhibition |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

To move beyond qualitative observations and establish a more predictive framework, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net This computational technique aims to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net

For pyrazole carboxamide derivatives, 2D-QSAR models have been successfully used to understand the influence of various structural features on their efficacy as, for example, EGFR kinase inhibitors. acs.org These models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. By analyzing the correlation between these descriptors and the observed biological activity, QSAR models can predict the potency of novel, unsynthesized compounds. researchgate.net

The development of robust QSAR models is a multi-step process that involves:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the QSAR model. acs.org

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. researchgate.net

Successful QSAR models not only predict the activity of new compounds but also provide insights into the key structural features that drive bioactivity, thereby guiding the design of more potent analogues.

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel this compound derivatives is often guided by two complementary computational strategies: ligand-based and structure-based drug design. researchgate.net

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and QSAR are central to this strategy. nih.gov By analyzing a set of known active compounds, a pharmacophore model can be generated, which represents the essential steric and electronic features required for activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography. nih.gov This powerful approach allows for the direct visualization of how a ligand binds to its target, enabling the design of new molecules with improved binding affinity and selectivity.

Molecular Docking Simulations for Binding Mode Prediction and Affinity

A cornerstone of structure-based drug design is molecular docking. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction (binding affinity). nih.govnih.gov

For pyrazole carboxamide derivatives, molecular docking has been instrumental in elucidating their binding modes with various targets, including kinases and carbonic anhydrases. nih.govmdpi.com For instance, docking studies of 1H-pyrazole-3-carboxamide derivatives with CDK2 and FLT3 revealed that the pyrazole-3-carboxamide skeleton forms crucial hydrogen bonds with the hinge region of these kinases. mdpi.com These simulations provide valuable insights that can guide the modification of the ligand to enhance its interactions with the target, for example, by introducing groups that can form additional hydrogen bonds or occupy hydrophobic pockets.

Fragment-Based Drug Design Integration in Pyrazole Carboxamide Optimization

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. unina.it This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead molecule.

The optimization of pyrazole carboxamide derivatives has successfully integrated FBDD principles. nih.govdundee.ac.uk For example, fragment-based screening against CDK2 identified multiple small molecule hits that served as starting points for optimization. nih.gov Structure-guided design, informed by the co-crystal structures of these fragments with CDK2, led to the development of highly potent inhibitors, such as AT7519, a N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide derivative. nih.govdundee.ac.uk

Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Analogues

In the pursuit of improved drug candidates, medicinal chemists often employ the strategies of bioisosteric replacement and scaffold hopping to generate novel analogues with enhanced properties.

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like pharmacokinetics. researchgate.netnih.gov For example, the pyrazole ring in certain compounds can be replaced by other five-membered heterocycles like thiazoles, triazoles, or imidazoles to create bioisosteres with potentially different biological profiles. acs.org The carboxamide moiety has also been the subject of bioisosteric replacement, with studies exploring the use of oxadiazoles as substitutes. researchgate.net

Scaffold hopping , a more drastic modification, involves replacing the central core structure (scaffold) of a molecule with a chemically different one while maintaining the original's biological activity. nih.gov This strategy is particularly useful for escaping patent-protected chemical space or for discovering compounds with entirely new intellectual property. For pyrazole-3-amide derivatives, scaffold hopping has been used to design novel insect growth regulators by altering the core ring system. nih.gov

Impact of Molecular Conformation and Stereochemistry on Biological Activity

The three-dimensional shape of a molecule, including its conformation and stereochemistry, plays a critical role in its biological activity. The specific arrangement of atoms in space determines how well a ligand can fit into the binding site of its target protein.

For pyrazole carboxamide derivatives, the relative orientation of the substituents on the pyrazole ring and the conformation of the carboxamide side chain can significantly influence binding affinity. The pyrazole ring itself can form a rigid plane that facilitates π-π stacking interactions with DNA bases, a mechanism that has been explored for some anticancer derivatives. jst.go.jp

Furthermore, the presence of chiral centers in the molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. Although the specific impact of stereochemistry on this compound itself is not extensively detailed in the provided context, the general principles of medicinal chemistry dictate that different stereoisomers can have vastly different potencies and pharmacological profiles. Therefore, the control of stereochemistry is a crucial aspect in the synthesis and development of chiral pyrazole carboxamide derivatives.

Preclinical Evaluation and Translational Prospects of 4 Amino 1 Methyl 1h Pyrazole 3 Carboxamide Analogs

In Vitro Pharmacological Profiling

The initial phase of preclinical evaluation focuses on characterizing the interaction of the pyrazole (B372694) analogs with their intended biological targets at the molecular and cellular levels. This involves a suite of in vitro assays to determine potency, selectivity, and functional effects.

A primary goal in developing pyrazole-based therapeutic agents is to achieve high potency against the desired molecular target while minimizing off-target activity. This is typically assessed through enzymatic and binding assays. Analogs of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of several protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, in the pursuit of treatments for Acute Myeloid Leukemia (AML), a series of 1H-pyrazole-3-carboxamide derivatives were developed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). acs.orgmdpi.com

One notable analog, compound 8t, demonstrated exceptionally strong activity against FLT3 with a half-maximal inhibitory concentration (IC50) of 0.089 nM. mdpi.comresearchgate.net It also showed potent inhibition of CDK2 and CDK4. mdpi.comresearchgate.net Another derivative, compound LT-540-717, was identified as a potent FLT3 inhibitor with an IC50 of 0.62 nM and showed high efficacy against various FLT3 mutations. researchgate.net Similarly, research into inflammatory diseases has led to the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov Lead candidates from this series, such as compounds 29, 30, and 34, exhibited both potent inhibition of IRAK4 and excellent selectivity against a broader panel of kinases. nih.gov

Beyond kinases, pyrazole carboxamides have been shown to target other enzyme classes. Certain derivatives bearing a sulfonamide moiety act as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov Other pyrazole derivatives have been evaluated for antidiabetic potential, showing potent inhibition of α-glucosidase and α-amylase. nih.gov

Table 1: Potency of Pyrazole Analogs Against Molecular Targets

| Compound | Target(s) | Potency (IC50 / Ki) | Therapeutic Area |

|---|---|---|---|

| Compound 8t | FLT3, CDK2/4 | 0.089 nM (FLT3), 0.719/0.770 nM (CDK2/4) | Oncology (AML) mdpi.comresearchgate.net |

| FN-1501 | FLT3, CDK2/4 | 2.33 nM (FLT3), 1.02/0.39 nM (CDK2/4) | Oncology (AML) mdpi.comresearchgate.net |

| LT-540-717 (32) | FLT3 | 0.62 nM | Oncology (AML) researchgate.net |

| Pyz-1 | α-glucosidase, α-amylase, Xanthine (B1682287) Oxidase | 75.62 µM (α-glucosidase), 119.3 µM (α-amylase), 24.32 µM (XO) | Metabolic Disease nih.gov |

| Pyz-2 | α-glucosidase, α-amylase, Xanthine Oxidase | 95.85 µM (α-glucosidase), 120.2 µM (α-amylase), 10.75 µM (XO) | Metabolic Disease nih.gov |

| Pyrazole-carboxamides (6a-i) | hCA I, hCA II | 0.063–3.368 µM (hCA I), 0.007–4.235 µM (hCA II) | Multiple nih.gov |

Following confirmation of molecular target engagement, the efficacy and specificity of pyrazole analogs are evaluated in cellular contexts. These assays determine if inhibiting the molecular target translates into a desired biological response in living cells. For anticancer applications, the primary assessment is the anti-proliferative activity against various human cancer cell lines.

Compound 8t, the potent FLT3 inhibitor, exhibited a powerful anti-proliferative effect on the MV4-11 AML cell line, which harbors an FLT3 mutation, with an IC50 value of 1.22 nM. mdpi.comsemanticscholar.org It also significantly inhibited the growth of a broad panel of human cancer cell lines. mdpi.comresearchgate.net Functional assays, such as Western blotting, confirmed its mechanism of action; compound 8t dose-dependently reduced the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, AKT, and ERK, in MV4-11 cells. mdpi.com Furthermore, related compounds were shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net

Other pyrazole-indole hybrids have demonstrated excellent cytotoxicity against a range of cancer cell lines, including those from colorectal (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancers. nih.gov For example, compound 7a showed superior anticancer activity against the HepG2 liver cancer cell line (IC50 = 6.1 µM) compared to the standard drug doxorubicin. nih.gov Beyond oncology, various amino-pyrazole derivatives have been tested for activities including tuberculostatic, antioxidant, and cytotoxic effects. mdpi.com

Table 2: Cellular Activity of Pyrazole Analogs

| Compound | Cell Line(s) | Activity Type | Potency (IC50 / GI50) |

|---|---|---|---|

| Compound 8t | MV4-11 (AML) | Anti-proliferative | 1.22 nM mdpi.comsemanticscholar.org |

| Compound 8t | NCI60 Panel | Anti-proliferative | < 1 µM for most cell lines mdpi.comresearchgate.net |

| Compound 7a | HepG2 (Liver) | Cytotoxic | 6.1 µM nih.gov |

| Compound 7b | HepG2 (Liver) | Cytotoxic | 7.9 µM nih.gov |

| pym-5 | HCT116 (Colon) | Anti-proliferative | Similar to Iressa (9.34 µM) jst.go.jp |

| pym-55 | HepG2 (Liver) | Anti-proliferative | Similar to Roscovitine (9.87 µM) jst.go.jp |

In Vivo Efficacy Assessment in Relevant Disease Models

Promising candidates from in vitro studies are advanced to in vivo testing to assess their efficacy in animal models that mimic human diseases. These studies are crucial for understanding how a compound behaves in a complex biological system.

Analogs of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide have been evaluated for their efficacy against Mycobacterium tuberculosis in an acute murine infection model. plos.org In this model, mice were infected with the bacteria, and treatment commenced thereafter. plos.org Compound 3 demonstrated a bactericidal effect, reducing the bacterial load in the lungs by 1.5 to 2.2 log units. plos.org Compound 4 was even more potent, achieving a reduction of 2.3 to 2.7 log units in the lungs of infected mice. plos.org

In the field of oncology, the FLT3 inhibitor LT-540-717 (compound 32) was tested in an AML xenograft model. researchgate.net Oral administration of the compound led to a significant prohibition of tumor growth, with a tumor-inhibition rate of 94.18%. researchgate.net Another analog, compound 46, also markedly suppressed tumor growth in a separate MV4-11 xenograft model. researchgate.net The utility of pyrazole carboxamides extends beyond medicine into agrochemicals; compound SCU2028 showed significant in vivo antifungal activity against Rhizoctonia solani, the fungus that causes rice sheath blight, in both pot tests and field trials. nih.gov

Table 3: In Vivo Efficacy of Lead Pyrazole Analogs

| Compound | Disease Model | Key Efficacy Finding |

|---|---|---|

| Compound 3 | Acute Tuberculosis (murine) | 1.5 - 2.2 log CFU reduction in lungs plos.org |

| Compound 4 | Acute Tuberculosis (murine) | 2.3 - 2.7 log CFU reduction in lungs plos.org |

| LT-540-717 (32) | AML Xenograft | 94.18% tumor growth inhibition researchgate.net |

| Compound 46 | MV4-11 AML Xenograft | Significant tumor growth suppression researchgate.net |

| SCU2028 | Rice Sheath Blight | 68.10% control efficacy in field trials nih.gov |

ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Pharmacokinetic Studies of Lead Candidates

The preclinical evaluation of ADME properties and pharmacokinetics (PK) is essential to determine if a compound has the potential to become an effective drug. nih.gov These studies investigate how the body affects the drug, including its absorption into the bloodstream, distribution to tissues, metabolism into other compounds, and eventual excretion.

The development of IRAK4 inhibitors based on a pyrazole scaffold illustrates the importance of optimizing these properties. nih.gov Initial potent compounds in this series suffered from poor passive permeability and low bioavailability, limiting their potential for oral administration. nih.gov Through structural modifications, analogs like compounds 29, 30, and 34 were developed that maintained high potency while demonstrating improved PK properties, including moderate clearance and good oral bioavailability in rats. nih.gov Similarly, in the development of HIV-1 replication inhibitors, a 4-amino-1H-pyrazole-5-carboxylate was selected specifically for its advantageous pharmacokinetic profile. rsc.org

In vitro ADME studies often include assessing metabolic stability using liver microsomes. researchgate.net For example, the anti-AML compound 46 was found to be metabolically stable in such in vitro assays. researchgate.net In silico models are also widely used to predict ADME properties like water solubility, intestinal absorption, and potential to inhibit key metabolic enzymes like cytochrome P450s, helping to guide the selection of candidates for further testing. nih.govmdpi.com

Preliminary Safety and Toxicology Assessments in Preclinical Models

Early assessment of a compound's safety and toxicity is a critical component of preclinical development. This involves evaluating the compound's effects on healthy cells and in animal models to identify potential liabilities. These studies help establish a preliminary therapeutic window—the range between an effective dose and a toxic dose.

In cell-based assays, the cytotoxicity of pyrazole analogs is often tested against normal, non-cancerous cells to assess selectivity. For example, certain 4-aminopyrazoles showed moderate toxicity on human dermal fibroblasts, while another analog was found to be inactive against normal fibroblasts, indicating a favorable selectivity for cancer cells. mdpi.com In the development of HIV inhibitors, initial hits were confirmed to be non-toxic in the cell-based assays used for screening. rsc.org

In vivo studies provide further crucial information. The efficacy of the anti-AML compound LT-540-717 was achieved with no obvious side effects observed in the animal model. researchgate.net Similarly, the in vivo anti-tuberculosis studies for compounds 3 and 4 were conducted at "recommended tolerable doses," which are determined through initial dose-range-finding toxicity studies. plos.org These preliminary assessments are vital for deciding whether a compound is safe enough to proceed toward clinical trials.

Development of Preclinical Candidates for Specific Therapeutic Indications

The culmination of preclinical evaluation is the selection of a candidate compound for advancement toward clinical development for a specific disease. This decision is based on a comprehensive analysis of the compound's potency, selectivity, in vivo efficacy, ADME/PK profile, and preliminary safety.

The research on 1H-pyrazole-3-carboxamide analogs has yielded several promising preclinical candidates for diverse indications:

Oncology: Compounds like 8t and LT-540-717 have emerged as potent, selective, and orally active inhibitors of FLT3 and CDKs, demonstrating significant anti-tumor activity in AML models. mdpi.comresearchgate.netsemanticscholar.org They represent strong preclinical candidates for AML therapy. researchgate.net

Infectious Diseases: Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogs (compounds 3 and 4) have shown potent bactericidal effects in a murine model of tuberculosis, identifying them as promising leads for new anti-tubercular drugs that target the essential MmpL3 protein. plos.org Additionally, a 4-amino-1H-pyrazole-5-carboxylate has been selected as a preclinical candidate for development as an HIV-1 replication inhibitor. rsc.org

Inflammatory Diseases: Through systematic optimization of potency and pharmacokinetic properties, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been developed as preclinical candidates targeting IRAK4 for the treatment of inflammatory diseases such as rheumatoid arthritis. nih.gov

This structured preclinical evaluation pipeline is indispensable for identifying pyrazole-based compounds with the highest probability of success as future medicines.

Conclusion and Future Research Trajectories for 4 Amino 1 Methyl 1h Pyrazole 3 Carboxamide

Summary of Current Advances and Knowledge Gaps in Pyrazole (B372694) Carboxamide Research

Research into pyrazole carboxamides has revealed a wealth of biological activities, establishing these compounds as versatile platforms for drug discovery. nih.govjocpr.com A significant body of work has focused on the synthesis of novel derivatives and their evaluation for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.comsrrjournals.com Notably, derivatives of the 4-amino-1H-pyrazole-3-carboxamide core have demonstrated potent activity as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. mdpi.comnih.gov

Despite these advances, a clear knowledge gap exists regarding the specific compound, 4-amino-1-methyl-1H-pyrazole-3-carboxamide. While its more complex derivatives have been the subject of extensive investigation, the parent compound's biological activity and therapeutic potential remain largely uncharacterized in publicly available literature. The majority of detailed structure-activity relationship (SAR) studies have been performed on derivatives where the 4-amino group is substituted with larger moieties, indicating that this position is critical for target engagement and potency. mdpi.com

Another area requiring further exploration is the comprehensive toxicological profiling of this class of compounds. While some studies touch upon preliminary safety, a deeper understanding of their off-target effects and long-term safety is essential for clinical progression.

Emerging Therapeutic Opportunities for this compound and its Derivatives

The most significant therapeutic opportunity for derivatives of this compound lies in oncology, particularly in the treatment of Acute Myeloid Leukemia (AML). mdpi.com Research has shown that certain derivatives are potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), both of which are crucial targets in AML. mdpi.comnih.gov Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis, making targeted inhibitors highly valuable. nih.govresearchgate.net

One notable derivative, FN-1501, has demonstrated high efficiency against AML in preclinical models. researchgate.net Further structural modifications have led to the discovery of compounds with even greater potency and selectivity. mdpi.com The table below summarizes the inhibitory activities of some key 4-amino-1H-pyrazole-3-carboxamide derivatives against cancer-related kinases.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|---|---|

| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | 0.008 µM |

| FN-1501 | CDK2 | 1.02 | MV4-11 (AML) | 0.008 µM |

| FN-1501 | CDK4 | 0.39 | MV4-11 (AML) | 0.008 µM |

| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 nM |

| Compound 8t | CDK2 | 0.719 | MV4-11 (AML) | 1.22 nM |

| Compound 8t | CDK4 | 0.770 | MV4-11 (AML) | 1.22 nM |

Beyond cancer, the inherent chemical versatility of the pyrazole carboxamide scaffold suggests potential applications in other therapeutic areas. For instance, some pyrazole derivatives have shown promise as antifungal agents by targeting succinate (B1194679) dehydrogenase. nih.gov Further screening of a diverse library of this compound derivatives could uncover novel activities against a range of diseases.

Innovative Methodological Approaches in Pyrazole Carboxamide Research and Development

The synthesis and development of pyrazole carboxamide derivatives have benefited from a variety of innovative methodological approaches. Modern synthetic techniques, including microwave-assisted and mechanochemical synthesis, are being employed to create libraries of these compounds more efficiently and with a lower environmental impact. rsc.org

Computational chemistry plays a pivotal role in the rational design of new derivatives. Molecular docking studies have been instrumental in understanding how these compounds bind to their target kinases, allowing for the strategic modification of the scaffold to improve potency and selectivity. nih.gov These computational models help to predict the binding modes and energies, guiding the synthesis of more effective drug candidates.

Furthermore, quantitative structure-activity relationship (QSAR) studies are being used to identify the key structural features that govern the biological activity of these compounds. nih.gov This information is invaluable for optimizing lead compounds and designing new molecules with enhanced therapeutic properties.

Challenges and Prospects in Clinical Translation of Pyrazole Carboxamide-Based Therapeutics

Despite the promising preclinical data, the translation of pyrazole carboxamide-based therapeutics into clinical practice faces several challenges. A primary hurdle for kinase inhibitors, in general, is the development of drug resistance. researchgate.netresearchgate.net Cancer cells can acquire secondary mutations in the target kinase or activate alternative signaling pathways to bypass the effects of the drug. researchgate.netmdpi.com Overcoming this resistance will likely require the development of next-generation inhibitors or the use of combination therapies that target multiple pathways simultaneously. researchgate.net

The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), are also critical for their success as drugs. Ensuring that a compound reaches its target in sufficient concentrations and for an adequate duration, while minimizing off-target toxicity, is a complex challenge that must be addressed during drug development.

Looking forward, the prospects for pyrazole carboxamide-based therapeutics remain bright. The continued application of innovative design and synthesis strategies, coupled with a deeper understanding of the mechanisms of resistance, will likely lead to the development of more effective and durable therapies. Clinical trials investigating pyrazole-based kinase inhibitors are ongoing, and their outcomes will be crucial in determining the future of this important class of compounds in the therapeutic arsenal (B13267) against diseases like AML. mdpi.com The versatility of the this compound scaffold ensures that it will remain a focus of medicinal chemistry research for the foreseeable future.

Q & A

Q. What protocols ensure compound stability during long-term storage?

Q. How can researchers enhance data reproducibility in studies involving this compound?

- Methodological Answer :

- Standardized Synthesis Protocols : Document reaction conditions (e.g., solvent grade, stirring speed) .

- Blinded Assays : Use third-party labs for biological testing to minimize bias .

- Data Sharing : Deposit raw NMR, MS, and bioassay data in repositories like Zenodo or ChemRxiv .

Q. What emerging applications exist in materials science for this compound?

- Methodological Answer :

- Coordination Polymers : Use as a ligand for transition metals (e.g., Cu) to design MOFs with gas storage potential .

- Conductive Polymers : Incorporate into polythiophene backbones for organic electronics .

- Catalysis : Test Pd-complexed derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.